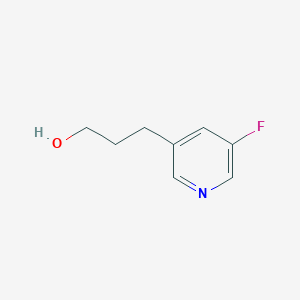

3-(5-Fluoropyridin-3-yl)propan-1-ol

Description

3-(5-Fluoropyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . It features a fluorinated pyridine ring attached to a propanol chain, making it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

3-(5-fluoropyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H10FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,1-3H2 |

InChI Key |

BHXMDRHCPQRRBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1F)CCCO |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(5-Fluoropyridin-3-yl)propan-1-ol typically involves the reaction of 5-fluoropyridine with a suitable propanol derivative under controlled conditions. One common method includes the use of 5-fluoropyridine and 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones, depending on reaction conditions.

Mechanism : The alcohol is oxidized via proton abstraction and hydride transfer, forming a carbonyl intermediate. Stronger oxidants like KMnO₄ fully oxidize to carboxylic acids, while controlled conditions yield aldehydes .

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters, useful for prodrug design or further derivatization.

| Acylating Agent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 3-(5-Fluoropyridin-3-yl)propyl acetate | Pyridine | 92% | |

| Benzoyl chloride | 3-(5-Fluoropyridin-3-yl)propyl benzoate | DMAP | 88% |

Applications : Esters enhance lipophilicity for improved bioavailability in medicinal chemistry.

Nucleophilic Substitution

The fluorine atom on the pyridine ring participates in nucleophilic aromatic substitution (SNAr) under basic conditions.

Mechanism : Fluorine’s electron-withdrawing effect activates the pyridine ring for attack by strong nucleophiles, displacing fluoride .

Alkylation and Etherification

The alcohol serves as a nucleophile in alkylation or Mitsunobu reactions.

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, THF | 3-(5-Fluoropyridin-3-yl)propyl ether | 78% | |

| Williamson synthesis | NaH, alkyl halide | Alkyl ether derivatives | 80–90% |

Example : Reaction with methyl iodide yields 3-(5-fluoropyridin-3-yl)propyl methyl ether, a precursor for surfactants.

Reductive Amination

The alcohol is converted to an amine via intermediate aldehyde formation.

| Conditions | Amine Source | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₃CN, NH₄OAc | Ammonia | 3-(5-Fluoropyridin-3-yl)propan-1-amine | 70% |

Applications : Aminated derivatives show enhanced binding to biological targets like enzymes.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings for aryl functionalization.

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(5-Phenylpyridin-3-yl)propan-1-ol | 60% |

Mechanism : Palladium-catalyzed coupling replaces the fluorine atom with aryl groups .

Comparative Reactivity Table

Key differences between 3-(5-Fluoropyridin-3-yl)propan-1-ol and analogs:

Industrial-Scale Considerations

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(5-Fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives, such as:

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: This compound has an amino group instead of a hydroxyl group, which alters its reactivity and applications.

3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol:

These comparisons highlight the unique properties of 3-(5-Fluoropyridin-3-yl)propan-1-ol, such as its specific reactivity and applications in various fields.

Biological Activity

3-(5-Fluoropyridin-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₁₀FNO

- Molar Mass : 155.17 g/mol

- CAS Number : 22620-37-7

The presence of a fluorine atom in the pyridine ring is significant as it can influence the compound's biological activity and pharmacokinetic properties.

Pharmacological Profile

Research indicates that 3-(5-Fluoropyridin-3-yl)propan-1-ol exhibits various biological activities, particularly as a ligand for specific receptors. The fluorine substitution in the pyridine ring enhances its binding affinity and selectivity towards certain biological targets.

- Inhibition of Enzymes :

- Receptor Binding :

Structure-Activity Relationships (SAR)

The structure of 3-(5-Fluoropyridin-3-yl)propan-1-ol allows for various modifications that can significantly affect its biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5-position | Fluorination | Increased binding affinity to receptors |

| Propanol side chain | Alkyl modifications | Variability in enzyme inhibition potency |

Studies have shown that small changes in substituents can lead to significant differences in biological activity, emphasizing the importance of SAR in drug design .

Case Studies

Several studies illustrate the biological activity of 3-(5-Fluoropyridin-3-yl)propan-1-ol and its analogs:

- Anti-Tuberculosis Activity :

-

CNS Activity :

- Research into compounds similar to 3-(5-Fluoropyridin-3-yl)propan-1-ol highlighted their potential as central nervous system (CNS) agents. The modification of the pyridine ring with fluorine was found to enhance blood-brain barrier permeability, suggesting potential therapeutic applications in CNS disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Fluoropyridin-3-yl)propan-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting 5-fluoropyridine derivatives with propanol precursors under anhydrous conditions. For example, anhydrides or chloroanhydrides of polyfluorocarboxylic acids are used as coupling agents in dioxane or pyridine at room temperature, followed by vacuum drying and purification . Key parameters include stoichiometric control of fluorinated reagents (2 equivalents) and inert atmosphere to prevent hydrolysis. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural identity and purity of 3-(5-Fluoropyridin-3-yl)propan-1-ol post-synthesis?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify the fluoropyridinyl moiety (characteristic deshielding at ~8.5–9.0 ppm for pyridine protons) and propanol chain (δ ~1.6–3.5 ppm). -NMR detects fluorine environments (e.g., δ -110 to -120 ppm for 5-fluoropyridinyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHFNO, expected m/z 155.08) .

- Chromatography : HPLC with UV detection (λ ~260 nm for pyridine absorption) assesses purity (>95% recommended for biological assays) .

Q. What are the primary challenges in handling and storing 3-(5-Fluoropyridin-3-yl)propan-1-ol?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at -20°C in amber vials. Use anhydrous solvents (e.g., THF, DMF) for reactions. Decomposition products (e.g., oxidized aldehydes) can form if exposed to moisture; monitor via FT-IR for unexpected carbonyl peaks (~1700 cm) .

Advanced Research Questions

Q. How does the electronic nature of the 5-fluoropyridinyl group influence the reactivity of 3-(5-Fluoropyridin-3-yl)propan-1-ol in cross-coupling reactions?

- Methodological Answer : The fluorine atom induces electron-withdrawing effects, activating the pyridine ring for electrophilic substitution at the 3-position. In Suzuki-Miyaura couplings, use Pd(OAc) with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in toluene/EtOH (3:1) at 80°C. Competitive side reactions (e.g., dehalogenation) are minimized by maintaining a 1:1.2 molar ratio of aryl halide to boronic acid . Monitor regioselectivity via -NMR integration of coupling product peaks.

Q. What strategies resolve contradictions in crystallographic data for fluorinated pyridine derivatives like 3-(5-Fluoropyridin-3-yl)propan-1-ol?

- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from dynamic disorder or twinning. Use SHELXL for refinement, applying constraints for fluorine positional disorder. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve model accuracy. Validate against DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. How can computational models predict the biological activity of 3-(5-Fluoropyridin-3-yl)propan-1-ol derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize fluorine atoms with AMBER force fields to account for electronegativity.

- QSAR : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity data. Fluorine’s meta-directing nature enhances binding affinity in hydrophobic pockets .

- ADMET Prediction : SwissADME estimates pharmacokinetics; fluorine improves metabolic stability but may reduce solubility (clogP ~1.5) .

Q. What experimental approaches assess the stability of 3-(5-Fluoropyridin-3-yl)propan-1-ol under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation via LC-MS over 24–72 hours.

- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds (>150°C typical for fluoropyridines) .

- Light Exposure : UV-visible spectroscopy tracks absorbance shifts indicative of photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.